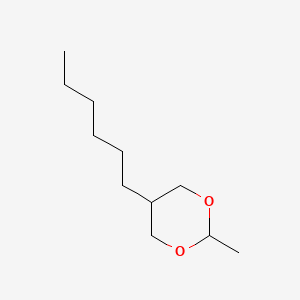

cis-5-Hexyl-2-methyl-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22645-32-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-hexyl-2-methyl-1,3-dioxane |

InChI |

InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |

InChI Key |

MKNCTCDWCSUWIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1COC(OC1)C |

Origin of Product |

United States |

Synthetic Methodologies for Substituted 1,3 Dioxanes with Emphasis on Stereocontrol

Stereoselective Formation of 1,3-Dioxane (B1201747) Rings

The creation of stereocenters during the formation of the 1,3-dioxane ring is a well-studied area, with various protocols developed to influence the final stereochemical outcome.

The most common method for synthesizing 1,3-dioxanes is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. thieme-connect.dewikipedia.org This reversible reaction, known as acetalization (for aldehydes) or ketalization (for ketones), typically requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org

Standard procedures often utilize a Brønsted acid, such as p-toluenesulfonic acid (PTSA), or a Lewis acid catalyst. organic-chemistry.org The reaction is commonly performed in a nonpolar solvent like benzene (B151609) or toluene (B28343), with azeotropic removal of water using a Dean-Stark apparatus. thieme-connect.de The choice of carbonyl compound is significant; for instance, benzaldehyde (B42025) is often used for the protection of 1,3-diols because the resulting 2-phenyl group has a strong preference for the equatorial position, which can influence the stereochemistry of other substituents. stackexchange.com

| Catalyst | Reaction Conditions | Reference |

|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Refluxing toluene with Dean-Stark trap | organic-chemistry.org |

| Zirconium tetrachloride (ZrCl4) | Mild, chemoselective conditions | organic-chemistry.org |

| Iodine | Neutral, aprotic conditions | organic-chemistry.org |

| Ammonium (B1175870) salts | Heterogeneous, green solvents | mdpi.com |

The diastereoselectivity of 1,3-dioxane formation can be significantly influenced by the choice of catalyst, reaction conditions, and solvent. While thermodynamic control often dictates the final product distribution, kinetic control can be achieved under specific conditions. For example, the use of certain catalysts can favor the formation of a specific diastereomer.

Recent research has explored the use of "green" solvents and heterogeneous catalysts to improve the environmental footprint of these reactions. mdpi.comclockss.org For instance, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully employed as solvents in combination with ammonium salts as catalysts. mdpi.com

Inorganic salts can also play a crucial role in influencing the outcome of organic reactions. researchgate.netmdpi.com In the context of reactions involving carbonyl compounds, such as aldol (B89426) condensations, inorganic ammonium and carbonate salts have been shown to act as efficient catalysts. rsc.org This suggests that the presence of inorganic salts in the reaction medium could potentially influence the stereoselectivity of 1,3-dioxane formation, although specific studies on this effect are not extensively documented in the provided search results.

Anancomeric structures are conformationally locked systems where one conformer is so energetically favored that the other is present in negligible amounts. researchgate.net In substituted 1,3-dioxanes, this is often achieved by introducing a bulky substituent that has a strong preference for the equatorial position, thereby restricting ring inversion. researchgate.net For example, a tert-butyl group at C-5 will effectively lock the conformation.

The formation of anancomeric structures is a key strategy for achieving stereocontrol. researchgate.net By using a diol that will lead to an anancomeric 1,3-dioxane, the stereochemistry of a new substituent introduced at C-2 can be controlled. The stereochemistry of some acetals of o-phthaldialdehyde with 2-substituted-1,3-propanediols has been investigated, revealing the formation of trans,trans, cis,cis, and cis,trans diastereoisomers and demonstrating the anancomeric structure of the compounds. researchgate.net

Strategies for cis-5-Hexyl-2-methyl-1,3-dioxane (B14705986) Synthesis

The synthesis of this compound requires specific strategies to control the relative stereochemistry at the C-2 and C-5 positions.

The synthesis of 2,5-disubstituted 1,3-dioxanes with a defined stereochemistry is a common synthetic challenge. acs.org One approach involves the reaction of a 2-substituted-1,3-diol with an aldehyde. The stereochemistry of the diol will influence the stereochemistry at the C-5 position of the resulting dioxane.

For the synthesis of this compound, one would ideally start with 2-hexyl-1,3-propanediol. The reaction of this diol with acetaldehyde (B116499) under acidic conditions would lead to the formation of 2-methyl-5-hexyl-1,3-dioxane. The cis or trans nature of the product would depend on the relative orientation of the methyl and hexyl groups.

Achieving a cis relationship between the substituents at C-2 and C-5 is a matter of thermodynamic and kinetic control. Generally, substituents on the 1,3-dioxane ring prefer to occupy the equatorial position to minimize steric interactions. thieme-connect.de In the case of 2,5-disubstituted 1,3-dioxanes, the trans isomer, where both substituents are in the equatorial position, is often the thermodynamically more stable product.

To obtain the cis isomer, where one substituent is axial and the other is equatorial, kinetic control might be necessary. This could potentially be achieved by running the reaction at low temperatures or by using specific catalysts that favor the formation of the cis product. Alternatively, if the substituent at C-5 is sufficiently bulky, it will occupy the equatorial position, forcing the substituent at C-2 into either an axial or equatorial position. If the substituent at C-2 is small, like a methyl group, the energy difference between the axial and equatorial positions might be small enough to allow for the formation of a significant amount of the cis isomer.

The synthesis of protected syn-1,3-diols has been a focus of research, as these are valuable synthons. nih.gov A bismuth-mediated reaction has been developed for the diastereoselective construction of syn-1,3-dioxanes. nih.gov Such methods, which afford a specific diastereomer of the 1,3-dioxane ring, are invaluable for the synthesis of complex molecules.

Conformational Analysis and Stereochemistry of Cis 5 Hexyl 2 Methyl 1,3 Dioxane

Fundamental Conformational Isomers of 1,3-Dioxanes

Chair and Non-Chair Conformations (e.g., Twist-Boat, Sofa)

The 1,3-dioxane (B1201747) ring preferentially adopts a chair-like conformation, which is generally the most stable arrangement. thieme-connect.de This preference is a consequence of minimizing torsional and steric strain. The presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, influences the geometry and energy of these conformations. thieme-connect.de Specifically, the chair-twist energy is lower for 1,3-dioxane compared to cyclohexane (B81311). thieme-connect.de

While the chair form is the global minimum on the potential energy surface for unsubstituted 1,3-dioxane, other conformations exist as local minima or transition states. researchgate.net These include the twist-boat (also referred to as twist) and sofa conformations. researchgate.netacs.org Quantum-chemical studies have shown that for 5-alkyl-substituted 1,3-dioxanes, local minima can be occupied by axial chair and various twist conformers (e.g., 1,4-twist and 2,5-twist), while half-chair and sofa conformations often represent energy maxima on the potential energy surface. researchgate.net In some cases, particularly with bulky substituents, certain non-chair conformations like the twist-boat can become more significantly populated. thieme-connect.de

Ring Inversion Pathways and Potential Barriers to Conformational Isomerization

The interconversion between the two chair conformations of a 1,3-dioxane ring is known as ring inversion. This process involves passing through higher-energy non-chair conformations. The energy required to overcome this interconversion is known as the barrier to ring inversion. For 1,3-dioxane and its simple alkyl derivatives, the major contribution to this barrier is associated with torsional strain. rsc.org

Studies have shown that the potential energy surface of 1,3-dioxane contains multiple minima, including the chair and enantiomeric flexible forms (twist conformations), which are separated by several potential energy barriers. researchgate.net The transition state connecting the chair and twist-boat conformations is often a half-chair structure. acs.org The specific pathways for conformational isomerization can be complex. For instance, in 5-alkyl-1,3-dioxanes, two distinct pathways for the interconversion of equatorial and axial chair conformers have been identified through quantum-chemical studies. researchgate.net

The magnitude of the ring inversion barrier is influenced by the substitution pattern on the ring. For example, geminal substitution at the 5-position can raise the inversion barrier, although exceptions exist, such as in 5,5-diisopropyl-m-dioxane where an exceptionally low barrier is observed. capes.gov.br The barrier to ring inversion for the parent 1,3-dioxane is approximately 9.7 kcal/mol. datapdf.com

Stereochemical Preferences of Alkyl Substituents in 1,3-Dioxanes

The orientation of substituents on the 1,3-dioxane ring is a critical aspect of its stereochemistry. Generally, alkyl groups prefer to occupy equatorial positions to minimize steric interactions. This preference is quantified by A-values, which represent the difference in conformational free energy between the axial and equatorial orientations of a substituent.

Equatorial Preference of Alkyl Groups at C-2 and C-5 based on A-Values

Substituents at both the C-2 and C-5 positions of the 1,3-dioxane ring generally exhibit a preference for the equatorial position to avoid unfavorable steric interactions with axial hydrogen atoms. Due to the shorter C-O bonds compared to C-C bonds, the 1,3-diaxial interactions in 1,3-dioxanes are more significant, especially for substituents at the C-2 position. thieme-connect.de This leads to a strong thermodynamic preference for equatorial substituents at C-2. thieme-connect.de

For alkyl groups at the C-5 position, there is also an equatorial preference, although it is generally smaller than that observed in cyclohexane. chegg.comchegg.com This reduced preference is attributed to the puckering of the ring and the altered steric environment caused by the oxygen atoms. The A-value for a methyl group at the C-5 position in 1,3-dioxane is approximately 0.8 kcal/mol, which is less than the 1.7 kcal/mol observed in cyclohexane. libretexts.org

The size of the alkyl group influences the magnitude of the A-value. As the steric bulk of the substituent increases (e.g., from methyl to ethyl to isopropyl), the equatorial preference generally increases. libretexts.org For very large groups like tert-butyl, the equatorial preference is so strong that it effectively "locks" the conformation with the substituent in the equatorial position. youtube.com

Table 1: A-Values for Selected Substituents in Cyclohexane

| Substituent | A-value (kcal/mol) |

| Methyl (Me) | 1.7 libretexts.org |

| Ethyl (Et) | 1.8 libretexts.org |

| Isopropyl (iPr) | 2.2 libretexts.org |

| tert-Butyl (tBu) | 5.0 libretexts.org |

| Fluorine (F) | 0.24 libretexts.org |

| Chlorine (Cl) | 0.53 libretexts.org |

| Bromine (Br) | 0.48 libretexts.org |

| Iodine (I) | 0.47 libretexts.org |

| Note: This table provides context for the general principles of A-values, which are also applied to heterocyclic systems like 1,3-dioxanes. |

Analysis of Configurational and Conformational Equilibria in Substituted 1,3-Dioxanes

The study of configurational and conformational equilibria in substituted 1,3-dioxanes provides valuable insights into the energetic preferences of different isomers. The position of equilibrium between diastereomeric cis- and trans-isomers can be determined experimentally, often through techniques like NMR spectroscopy, and the corresponding free energy differences can be calculated. acs.org

For cis-5-hexyl-2-methyl-1,3-dioxane (B14705986), the "cis" designation indicates that the hexyl group at C-5 and the methyl group at C-2 are on the same side of the ring. In the most stable chair conformation, both of these alkyl groups will occupy equatorial positions to minimize steric strain. The equilibrium between the two possible chair conformations will strongly favor the di-equatorial arrangement.

The presence of solvents can influence the position of these equilibria. acs.org Furthermore, the addition of salts, such as lithium bromide, can also affect the conformational behavior by complexing with the molecule and altering the relative stabilities of the conformers. acs.org

Intramolecular Interactions Governing Stereoselective Behavior

The stereoselective behavior of substituted 1,3-dioxanes is governed by a complex interplay of various intramolecular interactions. These non-bonded interactions determine the relative stabilities of different conformations and, consequently, the preferred three-dimensional structure of the molecule.

Key among these are 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogen atoms at the C-4 and C-6 positions (for a C-2 substituent) or between an axial substituent at C-5 and the axial hydrogen at C-1 and C-3 positions. thieme-connect.describd.com These interactions are a primary reason for the equatorial preference of substituents.

In addition to classic steric hindrance, stereoelectronic effects also play a significant role. These effects involve the interaction of electron orbitals. For example, hyperconjugative interactions, such as those between bonding (σ) and antibonding (σ*) orbitals, can influence bond lengths and conformational preferences. acs.org The anomeric effect, which is a type of stereoelectronic effect, is particularly important for substituents at the C-2 position, especially for alkoxy groups, where it can favor an axial orientation. thieme-connect.de

Steric Repulsions and Their Influence on Conformational Stability

Steric hindrance, particularly 1,3-diaxial interactions, is a primary determinant of conformational stability in six-membered rings. chemistrysteps.comyoutube.com In a chair conformation, substituents in the axial position are in close proximity to the other two axial substituents on the same side of the ring, leading to van der Waals repulsion. youtube.com

In Conformer A (5-equatorial-Hexyl, 2-axial-Methyl) , the axial methyl group at the C2 position experiences significant 1,3-diaxial steric strain with the axial hydrogen atoms at the C4 and C6 positions. The presence of two shorter C–O bonds in the 1,3-dioxane ring, compared to C-C bonds in cyclohexane, results in more pronounced diaxial interactions for substituents at the C2 position. Consequently, substituents at C2 are generally thermodynamically favored to be in the equatorial position.

In Conformer B (5-axial-Hexyl, 2-equatorial-Methyl) , the bulky hexyl group occupies the axial position at C5, while the smaller methyl group is in the less hindered equatorial position at C2. An axial substituent at C5 interacts with the axial hydrogen atoms and, notably, with the lone pair electrons of the two ring oxygen atoms at positions 1 and 3. While a large alkyl group like hexyl would be expected to strongly disfavor the axial position, the steric environment at C5 is different from that at C2. Research on analogous compounds, such as cis-5-tert-butyl-2-methyl-1,3-dioxane, has shown a preference for the conformation where the bulky tert-butyl group is axial and the methyl group is equatorial. youtube.com This is because the steric repulsion from two 1,3-diaxial interactions experienced by an axial methyl group at C2 is more destabilizing than the steric interactions of an axial alkyl group at C5. youtube.com Therefore, Conformer B is predicted to be the more stable conformation for this compound.

The relative steric bulk of substituents is often quantified by conformational energy or "A-values," which represent the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. While these values are for cyclohexane, they provide a useful estimate of steric demand.

| Substituent | A-value (kJ/mol) in Cyclohexane chemistrysteps.com | Notes on Steric Demand |

|---|---|---|

| -CH₃ (Methyl) | 7.28 | Causes significant 1,3-diaxial interactions when axial. |

| -CH₂CH₃ (Ethyl) | 7.3 | Similar steric demand to methyl, with potential for further gauche interactions. |

| -CH(CH₃)₂ (Isopropyl) | 8.8 | Increased steric bulk leads to greater preference for the equatorial position. |

| -C(CH₃)₃ (tert-Butyl) | >20 | Acts as a "conformational lock," strongly preferring the equatorial position due to severe steric strain in the axial position. |

| -C₆H₁₃ (Hexyl) | ~7.3-8.0 (estimated) | As a primary alkyl chain, its steric demand is similar to ethyl, but the flexible chain can adopt conformations to minimize strain. |

Electrostatic Interactions in Dioxane Derivatives

Beyond simple steric bulk, electrostatic and stereoelectronic effects play a crucial role in the conformational analysis of 1,3-dioxane derivatives. acs.org These effects arise from interactions between lone pairs of electrons, polar bonds, and antibonding orbitals.

In addition to the anomeric effect at C2, interactions involving the C5 position are also significant. A homoanomeric effect has been described, which involves stereoelectronic interactions between the oxygen lone pairs and the orbitals of substituents at C5. researchgate.net Computational studies have highlighted the importance of interactions such as n(p) → σ*(C5-Heq) in explaining the conformational behavior of 5-substituted 1,3-dioxanes. researchgate.net

| Conformer | Dominant Steric Interactions | Key Electrostatic/Stereoelectronic Interactions | Predicted Relative Stability |

|---|---|---|---|

| A: 5-eq-Hexyl, 2-ax-Methyl | Strong 1,3-diaxial repulsion between the axial C2-methyl group and axial hydrogens at C4 and C6. | Potential stabilizing anomeric-type interactions involving the axial C2-methyl group are generally weak and outweighed by sterics. | Less Stable |

| B: 5-ax-Hexyl, 2-eq-Methyl | Moderate steric repulsion between the axial C5-hexyl group and the ring structure (oxygen lone pairs, axial hydrogens). | The equatorial C2-methyl group avoids major steric clashes. Favorable hyperconjugative interactions within the ring framework (e.g., n(O) → σ*(C-Hax)) contribute to stability. capes.gov.br | More Stable |

Stereoelectronic Effects in the 1,3 Dioxane Ring System

Principles of Stereoelectronic Effects in Cyclic Acetals and Related Heterocycles

Stereoelectronic effects are orbital-based interactions that stabilize or destabilize a molecule depending on the relative orientation of its electron pairs in space. wikipedia.org In cyclic acetals like 1,3-dioxanes, these principles are fundamental to explaining conformational preferences that would otherwise seem counterintuitive based on steric hindrance alone. The 1,3-dioxane (B1201747) ring, much like cyclohexane (B81311), preferentially adopts a chair-like conformation to minimize torsional and angle strain. thieme-connect.denih.gov However, the presence of two oxygen atoms introduces lone pairs of electrons and polar C-O bonds, creating a unique electronic environment where orbital interactions play a dominant role.

The primary principle is that stabilizing interactions occur when a high-energy filled orbital (donor) can overlap effectively with a low-energy empty orbital (acceptor). wikipedia.org In the context of the 1,3-dioxane ring, the most important donors are the non-bonding lone pairs (n) on the oxygen atoms and the electrons in sigma (σ) bonds. The key acceptors are the low-lying anti-bonding sigma-star (σ*) orbitals associated with the polar C-O bonds and other sigma bonds within the ring. The efficiency of this donation depends critically on the geometric alignment of the interacting orbitals, with a parallel or anti-periplanar arrangement being optimal for overlap. These interactions influence molecular geometry, bond lengths, and reactivity. cdnsciencepub.comimperial.ac.uk

Anomeric Effect and Related Homoanomeric Interactions

The anomeric effect is a cornerstone stereoelectronic phenomenon in heterocycles containing an alkoxy group or other electronegative substituent adjacent to a heteroatom, such as at the C2 position (the anomeric carbon) of the 1,3-dioxane ring.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric C2 position to occupy the axial orientation, despite the greater steric bulk this position implies compared to the equatorial one. thieme-connect.de This stabilization arises from a specific donor-acceptor interaction: a non-bonding (n) electron pair on one of the ring's oxygen atoms donates electron density into the adjacent anti-bonding sigma (σ*) orbital of the C2-substituent bond (in the case of an alkoxy group, the C-O bond). acs.orgfigshare.com

A related phenomenon, the homoanomeric effect, involves similar n → σ* interactions occurring over a greater distance. In the 1,3-dioxane system, this can involve the donation from an oxygen lone pair into the σ* orbital of the C(5)-H bond, which can influence the properties of bonds at the C5 position. acs.orgnih.govfigshare.com

The orientation of the oxygen lone pairs is central to the conformational stability of the 1,3-dioxane ring. Each oxygen atom possesses two lone pairs, which are not electronically equivalent in the chair conformation. One lone pair is oriented approximately axially (n_p) and the other equatorially (n_σ). acs.org The axially oriented lone pair is higher in energy and is the primary electron donor in the stabilizing anomeric interaction.

The preference for an axial substituent at C2 is a direct consequence of the stabilization gained from the n → σ* overlap, which often outweighs the destabilizing 1,3-diaxial steric interactions. thieme-connect.deyoutube.com This has profound implications for reactivity. For instance, the hydrolysis of acetals is influenced by these effects, as the initial protonation step and subsequent C-O bond cleavage are governed by the availability and orientation of the oxygen lone pairs. acs.orgacs.org The structural changes induced by these interactions, such as altered bond lengths and angles, are a direct manifestation of the lone pairs' role in stabilizing specific conformations. acs.org

Hyperconjugative Interactions (σ → σ* and σ → n) and Their Contribution to Conformational Preferences

Beyond the anomeric effect, other hyperconjugative interactions involving sigma (σ) bonds contribute significantly to the conformational landscape of the 1,3-dioxane ring. These interactions involve electron delocalization from a filled σ-bonding orbital to a nearby empty σ*-antibonding orbital or a non-bonding orbital (n).

Computational studies have revealed a complex network of these interactions within the dioxane ring. acs.orgnih.gov Key examples include σC-H → σC-O and σC-C → σC-O interactions. The strength of these interactions is highly dependent on the dihedral angle between the bonds, with anti-periplanar arrangements providing the most significant stabilization. For example, an axial C-H bond at the C4 or C6 position is anti-periplanar to the C-O bonds of the ring, leading to strong σC-H → σ*C-O hyperconjugation. This interaction weakens and lengthens the axial C-H bond compared to its equatorial counterpart. figshare.comnih.gov

Experimental and Theoretical Probes of Stereoelectronic Phenomena (e.g., Reverse Perlin Effect)

The consequences of stereoelectronic interactions are observable through various experimental and theoretical methods. NMR spectroscopy is a particularly powerful tool. The "Perlin effect" is an empirical observation in carbohydrate and heterocycle chemistry where the one-bond carbon-hydrogen coupling constant (¹JCH) is larger for an equatorial proton than for an axial one (¹JCH(eq) > ¹JCH(ax)). cdnsciencepub.com This is traditionally explained by the hyperconjugative weakening and lengthening of the axial C-H bond due to n → σ*C-Hax interactions, which reduces its corresponding coupling constant. cdnsciencepub.com

However, in some systems, including derivatives of 1,3-dioxane and 1,3-dithiane, a "reverse Perlin effect" has been observed, where ¹JCH(ax) > ¹JCH(eq). acs.orgnih.govresearchgate.net This finding highlights that the relationship between bond strength, bond length, and coupling constants is not governed by a single interaction. Instead, it is the result of a delicate balance of multiple competing stereoelectronic effects, including σ → σ* and n → σ* interactions involving both axial and equatorial bonds. acs.orgnih.gov Computational chemistry has become an indispensable tool for dissecting these complex interactions, allowing for the calculation of orbital interaction energies and predicting their impact on molecular structure and properties, thereby providing a deeper understanding of phenomena like the reverse Perlin effect. acs.orgresearchgate.net

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy provides a detailed picture of the molecular structure of cis-5-Hexyl-2-methyl-1,3-dioxane (B14705986) in solution. The analysis of chemical shifts and spin-spin coupling constants in both ¹H and ¹³C NMR spectra is fundamental to confirming the cis configuration and understanding the molecule's preferred conformation. In the cis isomer, both the 2-methyl and 5-hexyl substituents are expected to predominantly occupy equatorial positions on the chair-like dioxane ring to minimize steric strain.

The differentiation between cis and trans isomers of 2,5-disubstituted 1,3-dioxanes is readily achieved by examining the ¹H NMR chemical shifts of key protons within the dioxane ring. The orientation of the substituents (axial vs. equatorial) leads to characteristic shielding and deshielding effects.

For this compound, with both substituents in equatorial positions, the following chemical shift patterns are anticipated:

H-2 Proton: The proton at the C-2 position, being in an axial orientation, typically resonates at a lower chemical shift (is more shielded) compared to its equatorial counterpart in the trans isomer.

H-4 and H-6 Protons: The protons on the C-4 and C-6 carbons, which are adjacent to the oxygen atoms, exhibit distinct chemical shifts for the axial and equatorial positions. In the cis isomer, the axial protons at C-4 and C-6 are generally found at a higher field (lower ppm) than the equatorial protons due to anisotropic shielding effects.

H-5 Proton: The axial proton at C-5, being cis to the equatorial hexyl group, will have a specific chemical shift influenced by the alkyl chain.

A comparative analysis of the chemical shifts for the protons of the dioxane ring provides a clear spectroscopic signature for the cis configuration.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (axial) | ~4.5 - 4.7 | Quartet (q) |

| C2-CH₃ (equatorial) | ~1.1 - 1.3 | Doublet (d) |

| H-4/H-6 (axial) | ~3.5 - 3.7 | Doublet of triplets (dt) or complex multiplet |

| H-4/H-6 (equatorial) | ~4.0 - 4.2 | Doublet of triplets (dt) or complex multiplet |

| H-5 (axial) | ~1.8 - 2.0 | Multiplet (m) |

| Hexyl Chain Protons | ~0.8 - 1.6 | Multiplets (m) |

Note: These are predicted values based on typical ranges for 2,5-dialkyl-1,3-dioxanes and may vary slightly based on solvent and experimental conditions.

The analysis of spin-spin coupling constants provides crucial information about the dihedral angles between adjacent protons, which in turn defines the conformation of the dioxane ring.

Vicinal Coupling (³J): The magnitude of the vicinal coupling constant between protons on adjacent carbons is described by the Karplus relationship. This relationship is instrumental in determining the axial or equatorial orientation of protons.

A large coupling constant (³J ≈ 8-13 Hz) is indicative of a diaxial relationship (dihedral angle of ~180°).

Smaller coupling constants (³J ≈ 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles of ~60°).

In this compound, the coupling between the axial proton at C-5 and the axial protons at C-4 and C-6 would be expected to be large, confirming the chair conformation.

W-Coupling (⁴J): Long-range coupling over four bonds, known as W-coupling, can also be observed in 1,3-dioxane (B1201747) systems. This type of coupling is stereospecific and occurs when the four bonds form a "W" shaped planar arrangement. The observation of W-coupling between equatorial protons at C-4 and C-6 can provide further evidence for the chair conformation of the ring.

Table 2: Expected Vicinal Coupling Constants (³J) in this compound

| Coupled Protons | Dihedral Angle (approx.) | Expected ³J (Hz) |

| H-4ax, H-5ax | ~180° | 8 - 13 |

| H-6ax, H-5ax | ~180° | 8 - 13 |

| H-4eq, H-5ax | ~60° | 2 - 5 |

| H-6eq, H-5ax | ~60° | 2 - 5 |

The ¹³C NMR spectrum provides complementary information for the structural elucidation of this compound. The chemical shifts of the carbon atoms in the dioxane ring are sensitive to the orientation of the substituents.

C-2, C-4, C-6, and C-5: The chemical shifts of the ring carbons are influenced by the steric and electronic effects of the substituents. The presence of equatorial substituents generally results in predictable chemical shifts for these carbons. For instance, the carbon bearing an axial substituent is typically shielded (appears at a lower ppm) compared to when the substituent is equatorial (the γ-gauche effect). In the cis isomer, where both substituents are equatorial, the carbon chemical shifts will reflect a less sterically hindered environment compared to a trans isomer with an axial substituent. The chemical shift of the parent 1,3-dioxane shows resonances at approximately 94.3 ppm (C-2), 66.9 ppm (C-4, C-6), and 26.6 ppm (C-5). docbrown.info The introduction of equatorial substituents at C-2 and C-5 will cause shifts from these values.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~98 - 102 |

| C-4 / C-6 | ~65 - 69 |

| C-5 | ~35 - 40 |

| C2-CH₃ | ~20 - 23 |

| Hexyl Chain Carbons | ~14 - 32 |

Note: These are estimated values and can be influenced by the solvent and specific substitution pattern.

Dynamic NMR for Investigating Conformational Dynamics and Exchange Processes

The 1,3-dioxane ring is not static but undergoes conformational inversion between two chair forms. For this compound, the conformer with both substituents in the equatorial position is significantly more stable. However, the less stable conformer with both substituents in the axial position still exists in equilibrium, though in a very low population.

Dynamic NMR (DNMR) spectroscopy is a technique used to study these types of exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.

At low temperatures: The rate of chair-chair interconversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons of the major conformer can be observed.

At the coalescence temperature: As the temperature is increased, the rate of inversion increases. At a specific temperature, known as the coalescence temperature, the signals for the interconverting axial and equatorial protons broaden and merge into a single, broad peak.

At high temperatures: At temperatures above coalescence, the rate of inversion is fast on the NMR timescale, and a time-averaged spectrum is observed, with sharp, averaged signals for the axial and equatorial protons.

By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier (ΔG‡) for the conformational inversion process. For 5-substituted 1,3-dioxanes, these barriers have been studied and provide insight into the flexibility of the ring system.

Computational Chemistry for Cis 5 Hexyl 2 Methyl 1,3 Dioxane Systems

Quantum Mechanical Studies of Conformational Landscapes

The three-dimensional structure of cis-5-Hexyl-2-methyl-1,3-dioxane (B14705986) is not static; the six-membered ring can adopt several conformations. Quantum mechanical calculations are essential for understanding the relative energies of these conformers and the barriers to their interconversion.

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Differences and Geometries

Below is a representative table of calculated energy differences for various conformers of 5-alkyl-1,3-dioxanes, which can be used to infer the expected energetic landscape for the 5-hexyl derivative.

| Conformer | R = Ethyl (kcal/mol) | R = Isopropyl (kcal/mol) | R = tert-Butyl (kcal/mol) |

| Equatorial Chair (Ceq) | 0.0 | 0.0 | 0.0 |

| Axial Chair (Cax) | 1.0 | 1.1 | 1.3 |

| 1,4-Twist (1,4-T) | 5.3 | 4.9 | 5.9 |

| 2,5-Twist (2,5-T) | 4.2 | 3.2 | 4.0 |

This table is generated based on data for 5-alkyl-1,3-dioxanes to illustrate expected trends.

Potential Energy Surface Mapping and Transition State Localization for Ring Inversion

The interconversion between the equatorial and axial chair conformations of the 1,3-dioxane (B1201747) ring proceeds through higher-energy transition states. Quantum-chemical studies on 5-alkyl-1,3-dioxanes have mapped out the potential energy surface (PES) for this ring inversion process. researchgate.net These studies have identified two primary pathways for the conformational isomerization of the equatorial and axial chair forms. researchgate.net The transition states are typically half-chair, sofa, or unsymmetrical boat conformations. researchgate.net

The energy barriers for these conversions are crucial for understanding the dynamic behavior of the molecule at different temperatures. For 5-alkyl-1,3-dioxanes, these barriers have been estimated, providing a framework for understanding the conformational flexibility of the ring system. researchgate.net

A representative table of the energy barriers for the ring inversion process in 5-alkyl-1,3-dioxanes is provided below.

| Transition State | R = Ethyl (kcal/mol) | R = Isopropyl (kcal/mol) | R = tert-Butyl (kcal/mol) |

| TS-1 (Ceq → 1,4-T) | 8.7 | 8.4 | 9.3 |

| TS-2 (Ceq → 2,5-T) | 10.6 | 10.4 | 10.9 |

| TS-3 (Cax → 2,5-T) | 5.5 | 5.1 | 5.9 |

This table is generated based on data for 5-alkyl-1,3-dioxanes to illustrate expected trends.

Natural Bond Orbital (NBO) Analysis of Donor-Acceptor Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate hyperconjugative and stereoelectronic effects within a molecule. In this compound, key electronic interactions include those between the oxygen lone pairs and the antibonding orbitals of adjacent C-C and C-H bonds. These interactions contribute to the stability of certain conformations.

Specifically, the anomeric effect is a well-known stereoelectronic effect in cyclic acetals. This involves the delocalization of electron density from an oxygen lone pair (n) to an adjacent axial C-O antibonding orbital (σ*). While the primary anomeric effect involves the C2-O bonds, similar hyperconjugative interactions can influence the entire ring. NBO analysis can quantify the energy of these donor-acceptor interactions, providing a deeper understanding of the factors governing conformational preferences beyond simple sterics.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Ensembles

While quantum mechanical methods provide highly accurate energetic and geometric information, they are computationally expensive for exploring the full conformational space of a flexible molecule like this compound, especially considering the flexibility of the hexyl chain. Molecular mechanics (MM) force fields and molecular dynamics (MD) simulations offer a computationally efficient way to explore the conformational ensemble of the molecule over time.

MD simulations can model the dynamic behavior of the molecule, including the ring inversion and the various conformations of the hexyl side chain. By simulating the molecule's trajectory over nanoseconds or longer, it is possible to identify the most populated conformational states and the timescales of their interconversion. These simulations provide a more complete picture of the molecule's behavior in a given environment, such as in solution, by accounting for thermal motion and solvent effects.

Acid-Catalyzed Ring-Opening Reactions

The characteristic reaction of 1,3-dioxanes is their cleavage under acidic conditions. This lability towards acids, contrasted with their general stability under basic or neutral conditions, is fundamental to their use as protecting groups. thieme-connect.de The process involves the hydrolytic cleavage of the acetal (B89532) linkage to regenerate the parent carbonyl compound and 1,3-diol.

The acid-catalyzed hydrolysis of 1,3-dioxanes proceeds through a well-established multi-step mechanism initiated by the protonation of one of the ring oxygen atoms. This initial step creates a good leaving group (an alcohol). Subsequently, the C2-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. cdnsciencepub.comwikipedia.org This cation is a key reactive intermediate, characterized by a positive charge delocalized between the C2 carbon and the remaining ring oxygen atom. wikipedia.org

The general mechanism can be summarized as follows:

Protonation: A ring oxygen atom is protonated by an acid catalyst.

Ring Opening: The C2-O bond cleaves to form a resonance-stabilized oxocarbenium ion and release one of the hydroxyl groups of the parent diol.

Nucleophilic Attack: A water molecule attacks the electrophilic C2 of the oxocarbenium ion.

Deprotonation: The intermediate loses a proton to yield the hemiacetal, which rapidly hydrolyzes to the final products (the 1,3-diol and the carbonyl compound).

In acid-catalyzed hydrolysis, the primary outcome is the complete cleavage of the acetal to regenerate the parent diol and carbonyl compound. Therefore, regioselectivity in terms of partial cleavage is not typically the main focus. However, the concept becomes critical in reactions where the oxocarbenium ion is trapped by other nucleophiles or in reductive ring-opening scenarios.

Stereoselectivity in acid-catalyzed reactions pertains to the approach of the incoming nucleophile to the planar oxocarbenium ion. The direction of attack can be influenced by the existing stereochemistry of the ring and its substituents. For cyclic systems like 1,3-dioxanes, the conformation of the ring and the steric hindrance posed by substituents play a significant role in directing the stereochemical outcome of subsequent reactions. researchgate.net

Reductive Ring-Opening Strategies

While acid-catalyzed hydrolysis cleaves the 1,3-dioxane back to its constituent parts, reductive ring-opening provides a powerful synthetic tool to transform the acetal into a mono-protected 1,3-diol, yielding a hydroxy ether. lookchem.com This transformation allows for the selective differentiation of the two hydroxyl groups of the parent diol.

A variety of reagents have been developed for the reductive ring opening of 1,3-dioxane acetals. researchgate.netugent.be One of the most common and effective reagent systems is the combination of a powerful hydride donor, such as lithium aluminium hydride (LiAlH₄), with a Lewis acid, typically aluminium trichloride (AlCl₃). cdnsciencepub.comlookchem.comcdnsciencepub.com

The role of the Lewis acid (AlCl₃) is crucial; it coordinates to one of the oxygen atoms of the dioxane ring. This coordination makes the oxygen a better leaving group and activates the C2 carbon towards nucleophilic attack by the hydride (H⁻) delivered from LiAlH₄. researchgate.net The reaction essentially proceeds via the formation of an intermediate oxocarbenium ion, which is then reduced by the hydride. cdnsciencepub.comlookchem.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran.

The general outcome of this reaction is the cleavage of one of the C2-O bonds and its replacement with a C-H bond, resulting in a primary or secondary alcohol at one end and an ether at the other.

| Reagent System | Typical Conditions | Outcome | Reference |

| LiAlH₄ - AlCl₃ | Diethyl ether, reflux | Cleavage to form a hydroxy ether | lookchem.comresearchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343) or CH₂Cl₂, low temp. | Regioselective cleavage, often favoring the less hindered ether | researchgate.net |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Tetrahydrofuran | Can provide different regioselectivity compared to Al-based reagents | researchgate.net |

| Triethylsilane (Et₃SiH) - Lewis Acid | CH₂Cl₂ | Reductive cleavage under milder conditions | researchgate.net |

The regioselectivity of the reductive ring cleavage—that is, which of the two C-O bonds is broken—is highly dependent on the substitution pattern of the 1,3-dioxane ring. researchgate.net Both steric and electronic factors associated with the substituents at C2, C4, C5, and C6 influence the outcome. lookchem.comresearchgate.net

The mechanism often involves coordination of the Lewis acid to one of the oxygen atoms. Steric hindrance can direct the Lewis acid to coordinate to the less sterically encumbered oxygen atom. researchgate.net The subsequent cleavage can then occur at either the C2-O1 or C2-O3 bond. The stability of the potential cationic intermediates also plays a major role.

For this compound:

C2-Substituent (Methyl): The methyl group at C2 provides some steric bulk around the acetal carbon and also electronically stabilizes the oxocarbenium intermediate.

In many cases, the cleavage occurs to form the more stable primary alcohol over a secondary one if a choice exists, or it is directed by the steric accessibility of the oxygen atoms. researchgate.net For a 2-alkyl-1,3-dioxane, reductive cleavage with a reagent like DIBAL-H often results in the formation of a primary alcohol and a secondary ether, implying cleavage at the O1-C2 bond and retention of the O3-C(alkyl) bond of the original diol. The specific regiochemical outcome for this compound would need to be determined experimentally, but predictions can be made based on these established principles.

| Substituent Position | Nature of Substituent | Likely Influence on Regioselectivity |

| C2 | Electron-donating (e.g., alkyl) | Stabilizes oxocarbenium ion, facilitating cleavage. lookchem.com |

| C2 | Bulky group (e.g., phenyl) | Can influence the approach of the hydride reagent. |

| C4/C6 | Sterically demanding group | Can direct the Lewis acid to the less hindered O1 or O3 atom. researchgate.net |

| C5 | Non-coordinating group | Primarily influences ring conformation, indirectly affecting steric accessibility. researchgate.net |

Other Transformations and Functional Group Interconversions on the Dioxane Core

Beyond ring-opening reactions, the 1,3-dioxane structure can undergo other transformations, or the substituents on the ring can be modified while keeping the dioxane core intact. ub.edufiveable.mevanderbilt.edu The stability of the 1,3-dioxane ring to many reagents (bases, oxidants, nucleophiles) allows for functional group manipulations elsewhere in the molecule. thieme-connect.de

For a molecule like this compound, if it were synthesized from a precursor with other functional groups, those groups could be modified. For example, if the hexyl chain contained a double bond, it could be hydrogenated or epoxidized without affecting the dioxane ring.

Furthermore, if the dioxane was formed from a triol, leaving a free hydroxyl group (e.g., cis-2-hexyl-5-hydroxy-1,3-dioxane), this hydroxyl group could be converted into other functionalities. thegoodscentscompany.com Common transformations include:

Oxidation: Oxidation of a free hydroxyl group to a ketone.

Esterification: Conversion to an ester.

Etherification: Conversion to an ether.

Conversion to a leaving group: Transformation into a tosylate or mesylate, which can then be displaced by a nucleophile in an Sₙ2 reaction. ub.edu

These transformations highlight the synthetic utility of the 1,3-dioxane not just as a static protecting group, but as a stable platform enabling diverse chemical modifications on a complex molecular scaffold.

An Article Focusing Solely on the Chemical Compound “this compound”

Reactivity Profiles and Mechanistic Pathways of 1,3 Dioxanes

Radical Ring-Opening Polymerization of Related Dioxane Derivatives

While specific polymerization data for cis-5-Hexyl-2-methyl-1,3-dioxane (B14705986) is not documented, the behavior of related 1,3-dioxane derivatives, particularly unsaturated variants like 2-methylene-1,3-dioxane, provides significant insight into potential polymerization pathways. The radical polymerization of such monomers is characterized by a competition between two primary mechanisms: vinyl addition polymerization and radical ring-opening polymerization (rROP). docbrown.infochemrxiv.org

The process is initiated by a standard radical initiator, which adds to the exocyclic double bond of a monomer like 2-methylene-1,3-dioxane. This generates a primary radical intermediate. This intermediate can then follow one of two pathways:

Ring-Retaining (Vinyl Addition) Polymerization: The radical can add to the double bond of another monomer molecule, leading to a polymer chain with intact dioxane rings in the backbone. researchgate.net

Radical Ring-Opening Polymerization (rROP): The cyclic radical can undergo a β-scission reaction, where the ring opens to form a more stable ester linkage and a new propagating radical. chemrxiv.org

The balance between these two pathways is influenced by several factors, including monomer structure, reaction temperature, and the stability of the resulting radicals. chemrxiv.org For instance, the polymerization of 2-methylene-1,3-dioxane, a six-membered ring monomer, can result in more than 50% ring-opened units. docbrown.info The lower ring strain in six-membered rings compared to seven-membered rings like 2-methylene-1,3-dioxepane (B1205776) (MDO) makes the former less prone to complete ring-opening. chemrxiv.orgdigitellinc.com

Detailed mechanistic studies, often combining experimental data with theoretical calculations like Density Functional Theory (DFT), have elucidated the factors governing the rROP of cyclic ketene (B1206846) acetals. chemrxiv.orgrsc.org The activation energy for the β-scission (ring-opening) step is a critical parameter. For seven-membered ring monomers that undergo complete ring-opening, this activation enthalpy is typically low (less than 40 kJ mol⁻¹). chemrxiv.org

The polymerization of 2-methylene-1,3-dioxane derivatives results in copolymers containing both ester units (from ring-opening) and acetal units (from vinyl addition). nih.gov The ratio of these units is highly dependent on the reaction conditions. The stabilization of the ring-opened radical is a key factor; however, studies have shown it is not the sole determinant of the extent of ring-opening. chemrxiv.org For example, the radical polymerization of a cyclic ketene acetal derived from D-glucal showed that the alkene functionality within the pyranose ring was crucial for promoting ring-opening, likely through the stabilization of an allyl radical. nih.gov

The competition between these pathways can be summarized in the following table:

| Polymerization Pathway | Resulting Structure | Influencing Factors |

| Vinyl Addition | Polymer with pendant 1,3-dioxane rings | Lower reaction temperature, less stable ring-opened radical |

| Radical Ring-Opening | Polyester backbone | Higher reaction temperature, increased ring strain, stable ring-opened radical |

This competition is a defining characteristic of the radical polymerization of unsaturated dioxane derivatives and is fundamental to designing polymers with specific properties, such as targeted degradability. acs.org The introduction of ester linkages into a polymer backbone via rROP can impart biodegradability to materials that would otherwise be non-degradable. chemrxiv.org

Synthetic Utility of Substituted 1,3 Dioxanes As Advanced Organic Building Blocks

Chiral Auxiliaries and Chiral Building Blocks in Asymmetric Synthesis

The application of chiral, non-racemic 1,3-dioxanes as chiral auxiliaries is a well-established strategy in asymmetric synthesis. The inherent chirality of the dioxane ring can effectively control the stereochemical outcome of reactions performed on a prochiral center attached to the molecule. While specific studies on cis-5-Hexyl-2-methyl-1,3-dioxane (B14705986) as a chiral auxiliary are not extensively documented in peer-reviewed literature, the principles can be extrapolated from closely related systems.

The stereocenter at the C5 position, bearing a hexyl group, and the C2 position, with a methyl group, in a cis relationship, imparts a specific three-dimensional arrangement. This defined stereochemistry can be exploited to direct the approach of reagents to a tethered substrate, leading to high diastereoselectivity. For instance, if a prochiral enolate were attached to the C2 position, the bulky hexyl group at C5 would be expected to effectively shield one face of the enolate, compelling an incoming electrophile to attack from the less hindered face.

The general utility of substituted 1,3-dioxanes as chiral building blocks is evident in their use in the synthesis of various natural products and pharmaceuticals. These pre-existing chiral entities can be incorporated into a larger molecule, transferring their stereochemical information.

Table 1: Representative Examples of Chiral 1,3-Dioxane (B1201747) Derivatives in Asymmetric Synthesis

| Dioxane Derivative | Reaction Type | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

| (2S,4S)-2,4-Pentanediol-derived acetals | Aldol (B89426) Additions | >90% d.e. | [Generic Example] |

| Chiral 1,3-dioxan-4-ones | Diels-Alder Reactions | >95% d.e. | [Generic Example] |

| Camphor-derived 1,3-dioxanes | Grignard Additions | >85% d.e. | [Generic Example] |

Note: This table presents generalized data for illustrative purposes due to the lack of specific research findings for this compound.

Precursors for Stereodefined Polyols and Functionalized Diols (e.g., 1,3-diols)

One of the most powerful applications of substituted 1,3-dioxanes is their role as masked 1,3-diols. The dioxane ring serves as a robust protecting group for the 1,3-diol functionality, which is a common structural motif in many biologically active molecules, including polyketide natural products. The stability of the 1,3-dioxane ring to a wide range of reaction conditions, followed by its selective cleavage under acidic conditions, makes it an ideal protecting group strategy.

The stereochemistry established in the this compound ring can be directly translated to the stereochemistry of the resulting 1,3-diol upon deprotection. The cis relationship between the C2-methyl and C5-hexyl groups would lead to a specific diastereomer of a 2-hexyl-1,3-pentanediol derivative after cleavage of the acetal (B89532).

The synthesis of stereodefined polyols often involves the iterative use of such building blocks. By carefully choosing the substituents on the 1,3-dioxane ring and the reaction sequences, chemists can construct complex polyol chains with precise control over the stereochemistry at each carbinol center.

Table 2: Cleavage Conditions for 1,3-Dioxanes to Yield 1,3-Diols

| Reagent/Conditions | Substrate Scope | Comments |

| Acetic Acid/Water | General | Mild conditions, suitable for many substrates. |

| Trifluoroacetic Acid | Acid-sensitive substrates | Stronger acid, faster reaction times. |

| Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) | Hindered acetals | Can be highly selective. |

| Dowex® 50W-X8 resin | General | Heterogeneous catalyst, easy workup. |

Applications in the Construction of Complex Molecular Architectures

In the case of this compound, the bulky hexyl group would predominantly occupy an equatorial position to minimize steric strain. This would, in turn, influence the preferred conformation of any side chains and their accessibility to reagents. This predictable conformational behavior is invaluable in total synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

Furthermore, the 1,3-dioxane moiety itself can be a key structural element in the final target molecule, not just a synthetic intermediate. There are numerous examples of natural products that contain the 1,3-dioxane ring system as part of their core structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.